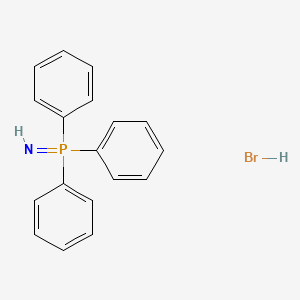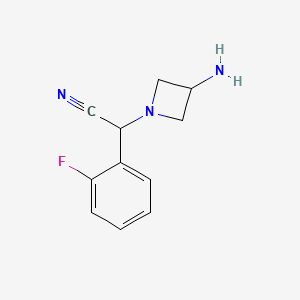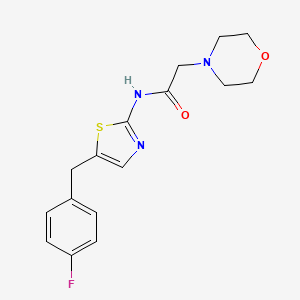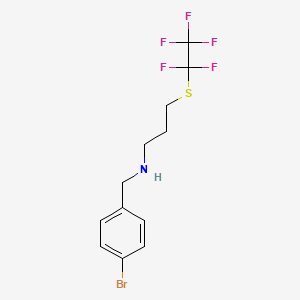
(4-Bromo-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine is a complex organic compound characterized by the presence of a bromine atom on a benzyl group and a pentafluoroethylsulfanyl group attached to a propylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a 4-bromo-benzyl halide reacts with a 3-pentafluoroethylsulfanyl-propylamine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The bromine atom on the benzyl group can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
(4-Bromo-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (4-Bromo-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine involves its interaction with specific molecular targets. The bromine and pentafluoroethylsulfanyl groups play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound may also interfere with cellular pathways by altering the redox state or disrupting membrane integrity.
Comparison with Similar Compounds
Similar Compounds
- (4-Fluoro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine
- (4-Chloro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine
- (4-Iodo-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine
Uniqueness
(4-Bromo-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine is unique due to the presence of both bromine and pentafluoroethylsulfanyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research applications, distinguishing it from its analogs.
Properties
Molecular Formula |
C12H13BrF5NS |
|---|---|
Molecular Weight |
378.20 g/mol |
IUPAC Name |
N-[(4-bromophenyl)methyl]-3-(1,1,2,2,2-pentafluoroethylsulfanyl)propan-1-amine |
InChI |
InChI=1S/C12H13BrF5NS/c13-10-4-2-9(3-5-10)8-19-6-1-7-20-12(17,18)11(14,15)16/h2-5,19H,1,6-8H2 |
InChI Key |
WATKTVBXOCPTSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNCCCSC(C(F)(F)F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



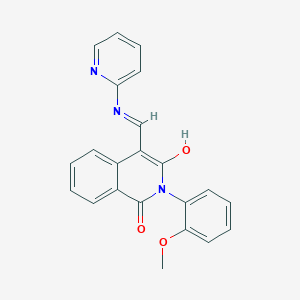
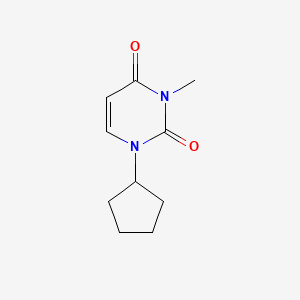
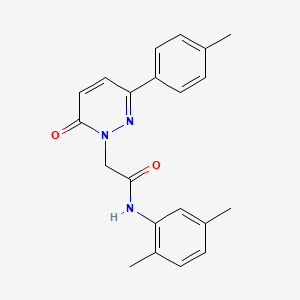
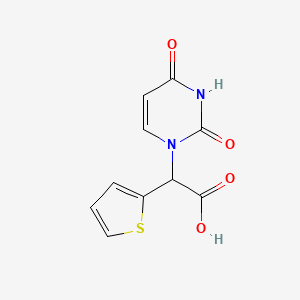

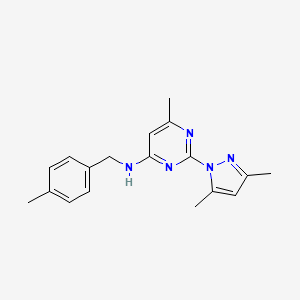
![6-(((Tert-butoxycarbonyl)amino)methyl)-2-oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B14874857.png)
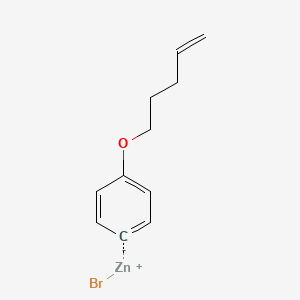
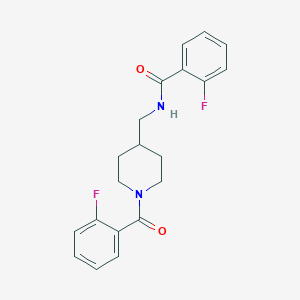
![4-methoxy-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B14874886.png)
